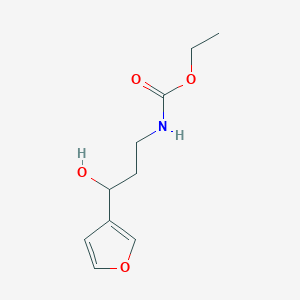![molecular formula C15H16N4O3 B2963747 2-(2-oxopropyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941960-68-5](/img/structure/B2963747.png)
2-(2-oxopropyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,2,4-triazine, which is a class of nitrogen-containing heterocycles . The parent molecules’ molecular formula is (CH2)3(NH)3. They exist in three isomeric forms, 1,3,5-triazinanes being common .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives often involves [4 + 2] domino annulation reactions . These strategies exhibit high performance with moderate to high yields, using easily available materials including ketones, aldehydes, alkynes, secondary alcohols, and alkenes .Molecular Structure Analysis
The molecular structure of 1,2,4-triazine derivatives can be confirmed using various spectroscopic techniques . These include NMR, infrared (IR) spectroscopy, elemental analysis, and DSC .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazine derivatives can be quite complex. For example, an unexpected rhodium-catalyzed O-H insertion/rearrangement of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles provides common intermediates for the synthesis of 1,2,4-triazines with different substitution patterns .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazine derivatives can be analyzed using various techniques. For example, thermal analysis (TGA/dTGA) studies can be conducted to identify the kinetic thermodynamic parameters and the thermal stability of the synthesized compound .Applications De Recherche Scientifique
Antiviral Activity
Compounds with imidazo[1,2-a]-s-triazine structures have been synthesized and evaluated for their antiviral activities. These compounds, including guanine, guanosine, and guanosine monophosphate analogues, have shown moderate activity against viruses such as herpes, rhinovirus, and parainfluenza in tissue cultures at non-toxic dosages. This suggests that derivatives of imidazo[1,2,4]triazine, by analogy, could also possess antiviral properties and warrant further investigation in this context (Kim, Bartholomew, Allen, Robins, & Revankar, 1978).
Heterocyclic Chemistry Applications
Heterocyclic compounds, such as glycolurils and their analogues, including those with imidazo and triazine structures, have found widespread applications in fields like pharmacology, where they serve as active compounds with antibacterial, nootropic, and neurotropic properties. They also play roles in explosives, gelators, and as building blocks in supramolecular chemistry. This broad utility indicates that the subject compound may have versatile applications in developing new materials and bioactive molecules (Kravchenko, Baranov, & Gazieva, 2018).
Synthetic and Biological Activity
The synthesis of highly functionalized tetrahydropyridines and related heterocycles incorporating the imidazo[1,2-a]pyrido[1,2-c][1,3,5]triazine structure has been reported. Such compounds were found to have potential biological activities, suggesting that similar structures, including the compound , might also be explored for their bioactive potentials, particularly in medicinal chemistry for drug discovery (Wasilewska, Sączewski, Gdaniec, Makowska, & Bednarski, 2011).
Antitumor Activity
A series of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-diones have been designed and showed in vitro cytotoxic activities against various carcinoma cells. This highlights the potential of imidazo[2,1-c][1,2,4]triazine derivatives as candidates for antitumor drug development, indicating a possible research pathway for the compound (Sztanke et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
8-(4-methylphenyl)-2-(2-oxopropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-10-3-5-12(6-4-10)17-7-8-18-13(21)14(22)19(9-11(2)20)16-15(17)18/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFSRASPJMRQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2963666.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide](/img/structure/B2963668.png)

![Methyl 4-((5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2963670.png)



![N-[[2-(Imidazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2963677.png)




